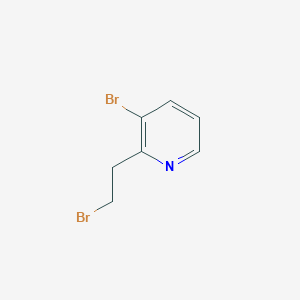
1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the cyclization of α-ketoglutaric acid to form 1,4,5,6-tetrahydro-6-oxopyridazine-3-carboxylic acid, followed by bromination to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of specialized equipment and reagents to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, reducing agents such as sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound yields brominated derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in treating certain diseases.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and proteins, which can affect various biological processes. The compound may also interact with cellular receptors and signaling pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A related compound with similar structural features.
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Another similar compound with a methyl group at position 1.
4-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A chlorinated derivative of the compound.
Uniqueness
1,5-Dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both methyl groups and a carboxylic acid functional group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C7H8N2O3 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
1,5-dimethyl-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-5(7(11)12)8-9(2)6(4)10/h3H,1-2H3,(H,11,12) |
Clé InChI |
YXGLNYLATDPMLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN(C1=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)


![3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B12953021.png)


![Benzoic acid, 4-[[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-diMethylpropyl)-2-pyrrolidinyl]carbonyl]aMino]-3-Methoxy-, Methyl ester](/img/structure/B12953038.png)

